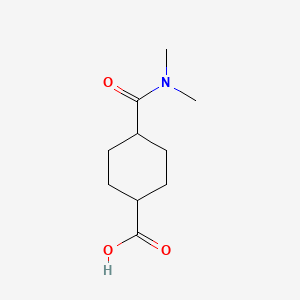
Tert-butyl 4-(4-aminophenyl)-5,6-dihydropyridine-1(2H)-carboxylate
概要
説明
Tert-butyl 4-(4-aminophenyl)-5,6-dihydropyridine-1(2H)-carboxylate, also known as A-381393, is a selective antagonist of the dopamine D4 receptor. It has been shown to have potential therapeutic applications in the treatment of schizophrenia, addiction, and other psychiatric disorders.
作用機序
Tert-butyl 4-(4-aminophenyl)-5,6-dihydropyridine-1(2H)-carboxylate acts as a selective antagonist of the dopamine D4 receptor, which is a G protein-coupled receptor that is predominantly expressed in the prefrontal cortex and limbic regions of the brain. By blocking the activity of this receptor, Tert-butyl 4-(4-aminophenyl)-5,6-dihydropyridine-1(2H)-carboxylate can modulate the release of dopamine and other neurotransmitters, leading to changes in synaptic plasticity, neuronal excitability, and behavior.
生化学的および生理学的効果
Tert-butyl 4-(4-aminophenyl)-5,6-dihydropyridine-1(2H)-carboxylate has been shown to have a range of biochemical and physiological effects, including modulation of dopamine release, regulation of glutamate and GABA transmission, and modulation of intracellular signaling pathways. It has also been found to alter the expression of genes and proteins involved in synaptic plasticity, neuronal survival, and inflammation.
実験室実験の利点と制限
One of the main advantages of using Tert-butyl 4-(4-aminophenyl)-5,6-dihydropyridine-1(2H)-carboxylate in lab experiments is its high affinity and selectivity for the dopamine D4 receptor, which allows for precise modulation of this target. However, its relatively low solubility and stability can pose challenges in terms of formulation and storage. Additionally, its effects may be influenced by factors such as receptor desensitization, ligand bias, and off-target effects.
将来の方向性
There are several potential future directions for research on Tert-butyl 4-(4-aminophenyl)-5,6-dihydropyridine-1(2H)-carboxylate, including:
1. Further elucidation of its mechanism of action and downstream signaling pathways.
2. Evaluation of its efficacy and safety in preclinical and clinical studies for the treatment of schizophrenia, addiction, and other psychiatric disorders.
3. Development of novel formulations and delivery methods to improve its solubility, stability, and bioavailability.
4. Investigation of its potential as a tool compound for studying the role of the dopamine D4 receptor in normal and pathological brain function.
5. Exploration of its effects on other neurotransmitter systems and their interactions with the dopamine D4 receptor.
科学的研究の応用
Tert-butyl 4-(4-aminophenyl)-5,6-dihydropyridine-1(2H)-carboxylate has been extensively studied for its potential therapeutic applications in the treatment of schizophrenia, addiction, and other psychiatric disorders. It has been shown to have high affinity and selectivity for the dopamine D4 receptor, which is involved in the regulation of reward, motivation, and cognitive function. Tert-butyl 4-(4-aminophenyl)-5,6-dihydropyridine-1(2H)-carboxylate has also been found to modulate the activity of other neurotransmitter systems, such as glutamate and GABA, which are implicated in the pathophysiology of these disorders.
特性
IUPAC Name |
tert-butyl 4-(4-aminophenyl)-3,6-dihydro-2H-pyridine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-16(2,3)20-15(19)18-10-8-13(9-11-18)12-4-6-14(17)7-5-12/h4-8H,9-11,17H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNCSOOBVWRVUSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=CC1)C2=CC=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40697034 | |
| Record name | tert-Butyl 4-(4-aminophenyl)-3,6-dihydropyridine-1(2H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40697034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(4-aminophenyl)-5,6-dihydropyridine-1(2H)-carboxylate | |
CAS RN |
873454-43-4 | |
| Record name | tert-Butyl 4-(4-aminophenyl)-3,6-dihydropyridine-1(2H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40697034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[5-fluoro-2-(4-fluorophenyl)-1H-indol-3-yl]propanoic Acid](/img/structure/B3388328.png)
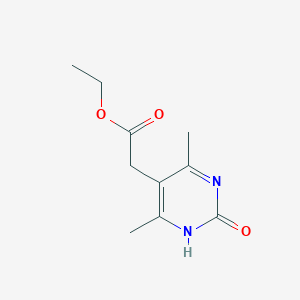

![2,5-dimethyl-1-[(4-sulfamoylphenyl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B3388340.png)
![2-[3-Chloro-2-oxo-5-(trifluoromethyl)-1,2-dihydropyridin-1-yl]acetohydrazide](/img/structure/B3388343.png)
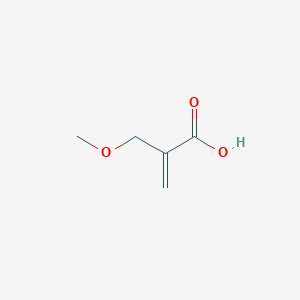
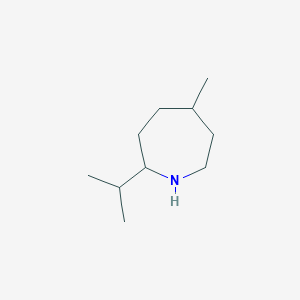
![6-methyl-1-[(4-methylphenyl)methyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3388366.png)
![3-[2-Oxo-5-(thiophen-2-yl)-2,3-dihydro-1,3,4-oxadiazol-3-yl]propanoic acid](/img/structure/B3388377.png)
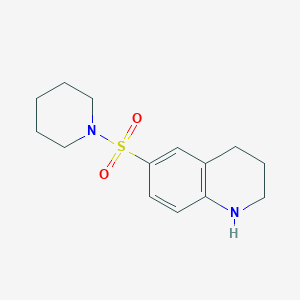
![2-{[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]sulfanyl}benzoic acid](/img/structure/B3388387.png)
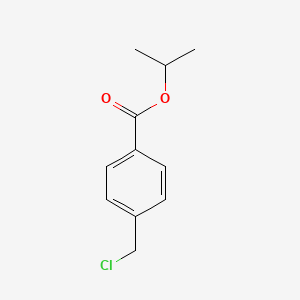
![9-(4-Chlorobenzenesulfonyl)-9-azabicyclo[6.1.0]nonane](/img/structure/B3388404.png)
